
1-(2-Furyl)-1-ethanone oxime
Overview
Description
1-(2-Furyl)-1-ethanone oxime is an organic compound that belongs to the class of oximes It is derived from 1-(2-furyl)-1-ethanone, which is a furan derivative The compound is characterized by the presence of a furan ring attached to an ethanone group, which is further modified by the addition of an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)-1-ethanone oxime can be synthesized through the reaction of 1-(2-furyl)-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
1-(2-Furyl)-1-ethanone+Hydroxylamine Hydrochloride→1-(2-Furyl)-1-ethanone oxime+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Substitution Reactions
1-(2-Furyl)-1-ethanone oxime participates in nucleophilic substitution reactions at the hydroxyl oxygen. Alkylation with alkyl halides in the presence of a base yields O-alkyl oxime ethers. Reaction conditions and outcomes vary with the alkylating agent:
Mechanism : Deprotonation of the oxime hydroxyl by NaH generates a nucleophilic oximate ion, which undergoes SN2 displacement with the alkyl halide.
Oxidation
The oxime group is oxidized to nitroso derivatives under mild conditions:
Reduction
Catalytic hydrogenation or borohydride-mediated reduction converts the oxime to an amine:
Metal-Mediated Reactions
Transition metals facilitate unique transformations:
Iron-Catalyzed Nitrosation
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Outcome : Converts alkenes to aromatic ketoximes via intermediate nitroso species.
Copper-Mediated Arylation
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Conditions : CuI, 1,10-phenanthroline, K₂CO₃ in toluene/Me₂SO .
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Reaction :
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Mechanism : Oxidative insertion of Cu¹ into the C–X bond, followed by ligand coupling and reductive elimination.
Functionalization of the Furan Ring
The furan moiety undergoes electrophilic substitution (e.g., nitration, sulfonation), though direct experimental data on this compound is limited. Theoretical studies suggest reactivity patterns analogous to furan derivatives, with activation at the α-position relative to the ketoxime group.
Mechanistic Insights
Scientific Research Applications
1-(2-Furyl)-1-ethanone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-Furyl)-1-ethanone oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Furfural: An aldehyde derivative of furan, used as a precursor for various chemicals.
Furfurylamine: An amine derivative of furan, used in the synthesis of pharmaceuticals.
2-Furylmethylamine: Another amine derivative with applications in organic synthesis.
Uniqueness: 1-(2-Furyl)-1-ethanone oxime is unique due to the presence of both the furan ring and the oxime group, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.
Biological Activity
1-(2-Furyl)-1-ethanone oxime, with the molecular formula C₆H₇NO₂, is an organic compound characterized by a furan ring and an oxime functional group. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial, antifungal, and anticancer domains. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods, typically involving the reaction of 2-furylacetone with hydroxylamine. The synthesis process often includes steps such as oxidation and reduction reactions, where the oxime group can be oxidized to form nitroso compounds or reduced to yield amines.
Common Reactions:
- Oxidation : Converts oximes to nitroso derivatives.
- Reduction : Yields amines from the oxime functional group.
- Substitution : The oxime can undergo nucleophilic substitution reactions.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In a study assessing various derivatives of furan compounds, it was found that this compound showed notable activity against several bacterial strains and fungi. For instance:
- Antibacterial Activity : Demonstrated effectiveness against Gram-positive bacteria.
- Antifungal Activity : Exhibited moderate activity against Candida albicans.
These properties suggest potential applications in the development of new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that this compound may inhibit tumor growth through various mechanisms, including inducing apoptosis in cancer cells. The exact pathways involved are still under investigation but may include interactions with specific enzymes or receptors.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Metal Ion Complexation : The oxime group can form stable complexes with metal ions, influencing enzymatic activities.
- Hydrogen Bonding and π-π Interactions : The furan ring facilitates interactions with aromatic residues in proteins, potentially altering their function.
Study on Antimicrobial Efficacy
A study conducted by Shakhatreh et al. (2016) explored the antibacterial and antifungal activities of several ketone derivatives, including this compound. The results showed that this compound had a significant inhibitory effect on both Gram-positive bacteria and fungi compared to other derivatives.
Compound | Activity Against Gram-positive | Activity Against Fungi |
---|---|---|
This compound | High | Moderate |
Other Ketones | Variable | Low |
Anticancer Research
In another study focusing on anticancer properties, researchers observed that this compound induced apoptosis in certain cancer cell lines. The mechanism was linked to the compound's ability to disrupt cellular signaling pathways involved in cell survival.
Q & A
Q. Basic: What are the recommended synthetic routes for 1-(2-Furyl)-1-ethanone oxime, and how can purity be optimized?
Methodological Answer:
this compound can be synthesized via condensation of 1-(2-Furyl)-1-ethanone with hydroxylamine hydrochloride under reflux in ethanol/water (1:1 v/v) at 70–80°C for 4–6 hours . Purity optimization involves recrystallization from ethanol or methanol, as described for structurally similar oximes (e.g., 4′-hydroxyacetophenone oxime), yielding >95% purity . Monitoring reaction completion via TLC (silica gel, ethyl acetate/hexane) and confirming oxime formation using FT-IR (C=N stretch at ~1600 cm⁻¹) is critical .
Q. Basic: How can spectroscopic techniques (IR, MS) validate the structure of this compound?
Methodological Answer:
- FT-IR : Key peaks include O-H (oxime) at ~3200–3400 cm⁻¹, C=N (imine) at ~1600 cm⁻¹, and furan C-O-C at ~1250 cm⁻¹. Compare with NIST reference spectra .
- Mass Spectrometry (EI-MS) : The molecular ion peak (M⁺) at m/z 139 (C₆H₇NO₂) and fragmentation patterns (e.g., loss of hydroxylamine [–NHOH, m/z 109]) confirm the oxime structure. NIST database alignment is recommended .
Q. Advanced: How does the crystal structure of this compound derivatives inform reactivity in coordination chemistry?
Methodological Answer:
Single-crystal X-ray diffraction (e.g., for analogous compounds like 1-(4-{[(E)-3-Ethoxy-2-hydroxybenzylidene]amino}phenyl)ethanone oxime) reveals planar oxime moieties (-C=N-OH) with bond lengths (C-N ~1.28 Å, N-O ~1.42 Å) favoring metal coordination . The furyl group’s electron-rich nature enhances ligand properties for transition metals (e.g., Cu²⁺, Ni²⁺). Researchers should use synchrotron or MoKα radiation (λ = 0.71073 Å) for high-resolution data .
Q. Advanced: What experimental strategies resolve contradictions in reported antimicrobial activity of oxime derivatives?
Methodological Answer:
Variations in MIC values (e.g., 256 µg/mL for C. krusei vs. lower activity for S. aureus) arise from structural modifications (e.g., oxime ether vs. ester groups). To address discrepancies:
Standardize Assays : Use CLSI guidelines for broth microdilution.
Control Substituents : Compare this compound with analogs (e.g., triazole-oxime hybrids) to isolate furyl effects .
Molecular Docking : Model interactions with microbial targets (e.g., CYP51 in fungi) to rationalize activity trends .
Q. Advanced: How can stability and decomposition pathways of this compound be evaluated under varying conditions?
Methodological Answer:
- Thermal Stability : Perform TGA/DSC to identify decomposition onset (e.g., ~200°C for similar oximes) .
- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 37°C; monitor via HPLC for oxime-to-ketone reversion .
- Light Sensitivity : Conduct accelerated photodegradation studies (ICH Q1B) using UV/Vis spectroscopy .
Q. Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and P95 respirator to avoid inhalation/contact .
- Ventilation : Conduct reactions in fume hoods due to potential release of volatile furan derivatives .
- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
Q. Advanced: How do computational methods (DFT, QSAR) predict the physicochemical properties of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict dipole moments (~3.5 D) and HOMO-LUMO gaps (~4.2 eV), correlating with redox behavior .
- QSAR : Use logP (calculated ~1.2) and molar refractivity (~35 cm³/mol) to model bioavailability. Compare with experimental HPLC logD₇.₄ values .
Q. Advanced: What are the challenges in scaling up this compound synthesis for preclinical studies?
Methodological Answer:
- Solvent Selection : Replace ethanol with IPA for safer reflux at scale .
- Byproduct Control : Optimize hydroxylamine stoichiometry to minimize residual ketone .
- Crystallization : Use seeded cooling crystallization to ensure uniform crystal size (>80% yield) .
Q. Table 1: Key Spectral Data for this compound
Technique | Key Peaks/Data | Reference |
---|---|---|
FT-IR | 3250 cm⁻¹ (O-H), 1605 cm⁻¹ (C=N) | |
EI-MS | m/z 139 (M⁺), 109 (M⁺–NHOH) | |
X-ray Diffraction | Space group P1, a=7.06 Å, Z=2 |
Properties
IUPAC Name |
N-[1-(furan-2-yl)ethylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUXWEHXMOUJCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5007-50-1 | |
Record name | 2-Acetylfuran oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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